N'-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
The compound N'-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide features a central ethanediamide scaffold substituted with a 2,5-dimethylphenyl group and a thiazol-4-yl ethyl moiety bearing a 3-fluorophenyl substituent. Key structural elements include:
- Thiazole ring: A heterocyclic core known for metabolic stability and π-π stacking interactions in bioactive molecules.
- 3-Fluorophenyl group: Enhances lipophilicity and influences electronic properties via fluorine’s electronegativity.
- Ethanediamide linkage: Provides hydrogen-bonding capacity, critical for target engagement.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-6-7-14(2)18(10-13)25-20(27)19(26)23-9-8-17-12-28-21(24-17)15-4-3-5-16(22)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEYPRASBLTIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone under acidic conditions . The resulting thiazole intermediate is then coupled with the appropriate aromatic amine through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Key Synthetic Steps:
- Formation of Thiazole Ring : The thiazole component is synthesized through a condensation reaction involving appropriate thioketones and amines.
- Amide Formation : The final product is formed by coupling the thiazole derivative with the 2,5-dimethylphenyl group through amide bond formation.
Antimicrobial Properties
Research has demonstrated that N'-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide exhibits significant antimicrobial activity against various pathogens.
Case Studies:
- A study highlighted its effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA) and other Gram-positive bacteria. The compound showed promising results in inhibiting bacterial growth and could serve as a lead for developing new antibiotics .
- Another investigation reported broad-spectrum antifungal activity against drug-resistant strains of Candida , indicating its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole derivatives has been extensively studied to optimize their biological activity. Modifications to the thiazole ring and the phenyl substituents can significantly influence their potency and selectivity against microbial strains.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased antibacterial potency |
| Alteration of Alkyl Chain Length | Enhanced lipophilicity and membrane permeability |
Therapeutic Applications
Given its antimicrobial properties, this compound has potential therapeutic applications in treating infections caused by resistant pathogens. Its efficacy against both bacterial and fungal infections positions it as a candidate for further development in clinical settings.
Mechanism of Action
The mechanism by which N’-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Functional Group Variations
FTBU-1 (1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea)
- Core structure : Urea linkage instead of ethanediamide.
- Key features: Combines thiazole and benzimidazole rings; the urea group offers strong hydrogen-bond donor/acceptor capacity.
- Implications : Urea derivatives often exhibit enhanced binding affinity but may suffer from solubility limitations compared to amides .
Compound 9f (3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide)
- Core structure : Hydrazide group replaces ethanediamide.
- Key features : Thiazol-2-yl (vs. thiazol-4-yl) with 4-chlorophenyl and dimethylphenyl groups.
Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide)
- Core structure : Thiazolecarboxamide with halogenated aryl groups.
- Key features : Bromine and trifluoromethoxy substituents enhance pesticidal activity via increased lipophilicity and oxidative stability.
- Implications : The target compound’s 3-fluorophenyl group may offer similar benefits but with reduced steric hindrance compared to thifluzamide’s bulky substituents .
Substituent Effects on Bioactivity
Key Observations :
- Thiazole position : Thiazol-4-yl (target compound, FTBU-1) vs. thiazol-2-yl (9f) alters electronic distribution and binding pocket compatibility.
- Halogen vs. alkyl substituents : Chloro/fluoro groups enhance electronegativity, while methyl groups improve steric shielding.
Critical gaps :
- Lack of empirical data on binding affinity, toxicity, or metabolic stability.
- Need for comparative docking studies (e.g., using AutoDock Vina ) to predict target interactions.
Biological Activity
N'-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula: C22H28F N3O
- CAS Number: 473445-19-1
The structure includes a thiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of thiazole derivatives on breast, colon, lung, and prostate cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity at low micromolar concentrations compared to standard chemotherapy agents like etoposide. The mechanism of action was linked to the inhibition of topoisomerase II and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been extensively investigated. Compounds similar to this compound have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | Staphylococcus aureus | 8 µg/mL |
| 3j | Enterococcus faecium | 16 µg/mL |
| 7 | Methicillin-resistant S. aureus | 2 µg/mL |
This table summarizes findings from recent research indicating that certain thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy against drug-resistant strains .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Topoisomerase Inhibition : It inhibits topoisomerase II activity, disrupting DNA replication in cancer cells.
- Induction of Apoptosis : The compound induces apoptosis via ROS generation and cell cycle arrest.
- Antibacterial Mechanisms : Its thiazole structure may interfere with bacterial cell wall synthesis or function as a competitive inhibitor for essential metabolic pathways.
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reagent solubility and reaction rates .
- Catalyst use : Triethylamine neutralizes HCl byproducts in carbodiimide couplings, preventing side reactions .
- Temperature control : Low temperatures (0–5°C) minimize hydrolysis of activated intermediates .
- Purification : Gradient elution in column chromatography separates closely related by-products .
How do crystallographic studies inform molecular conformation and packing?
Advanced
X-ray diffraction reveals:
- Dihedral angles : The 3-fluorophenyl and thiazole rings may adopt twisted conformations (e.g., ~60°), affecting π-π stacking and solubility .
- Hydrogen bonding : N–H⋯N interactions form inversion dimers, influencing crystal packing and stability .
- Thermal parameters : Displacement ellipsoids indicate flexibility in the ethanediamide linker .
What spectroscopic techniques address data contradictions in structural analysis?
Q. Advanced
- Cross-validation : Discrepancies between predicted and observed NMR/IR data are resolved by:
- 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
- High-resolution mass spectrometry (HRMS) to verify molecular formula .
- Dynamic NMR : Detects rotameric equilibria in flexible chains (e.g., ethanediamide linker) .
How do substituents on the phenyl and thiazole rings influence biological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance electrophilicity, potentially improving target binding in enzyme inhibition assays .
- Methyl groups (2,5-dimethylphenyl) increase lipophilicity, affecting membrane permeability in cellular studies .
- Thiazole rings : Serve as bioisosteres for pyridine or amide groups, modulating pharmacokinetic properties .
What are common side reactions during synthesis, and how are they mitigated?
Q. Advanced
- Hydrolysis of activated intermediates : Minimized by anhydrous conditions and inert atmospheres .
- Oxidation of thiazole rings : Controlled by avoiding strong oxidizing agents and using antioxidants like BHT .
- By-product formation : Suppressed via stoichiometric control (e.g., 1:1 molar ratios of acid and amine) .
What computational methods predict physicochemical properties?
Q. Advanced
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian .
- Molecular docking : Models interactions with biological targets (e.g., kinases) using AutoDock Vina .
- LogP prediction : Tools like ChemAxon estimate lipophilicity for drug-likeness assessments .
How is this compound utilized in materials science research?
Q. Basic
- Polymer synthesis : As a monomer for polycationic polymers with applications in dye fixation or conductive materials .
- Optoelectronic materials : Thiazole and fluorophenyl groups contribute to π-conjugation for organic semiconductors .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
